N-butyl-N-phenylbenzamide
Overview
Description
N-butyl-N-phenylbenzamide: is an organic compound belonging to the class of amides It is characterized by the presence of a benzamide core with a butyl group and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A convenient method for synthesizing N-butyl-N-phenylbenzamide involves the reaction of benzoic acid with butylamine and phenylamine in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-butyl-N-phenylbenzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and heterocyclic compounds .
Biology and Medicine: It has been studied for its activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-butyl-N-phenylbenzamide in biological systems involves its interaction with specific molecular targets. For instance, it can bind to the minor groove of DNA, thereby interfering with the replication and transcription processes in pathogens . This binding can lead to the inhibition of essential enzymes and proteins, ultimately resulting in the death of the microorganism.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-butylbenzamide: Similar to N-butyl-N-phenylbenzamide but lacks the phenyl group, used in the synthesis of other organic compounds.
N-phenylbenzamide: Similar to this compound but lacks the butyl group, used in medicinal chemistry.
Uniqueness: this compound is unique due to the presence of both butyl and phenyl groups attached to the nitrogen atom, which imparts distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
N-butyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-14-18(16-12-8-5-9-13-16)17(19)15-10-6-4-7-11-15/h4-13H,2-3,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJXSRGWRHFFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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